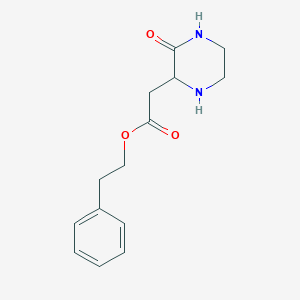
Phenethyl 2-(3-oxo-2-piperazinyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenethyl 2-(3-oxo-2-piperazinyl)acetate typically involves the reaction of phenethylamine with 2-(3-oxo-2-piperazinyl)acetic acid . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phenethyl 2-(3-oxo-2-piperazinyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Phenethyl 2-(3-oxo-2-piperazinyl)acetate is widely used in scientific research due to its versatile properties . Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical studies and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenethyl 2-(3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to target molecules, altering their function, and modulating biochemical pathways . This can lead to various biological effects, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethyl 2-(3-oxo-2-piperazinyl)acetate can be compared with other similar compounds, such as:
- Phenethyl 2-(3-oxo-2-piperazinyl)propionate
- Phenethyl 2-(3-oxo-2-piperazinyl)butyrate
- Phenethyl 2-(3-oxo-2-piperazinyl)valerate
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique chemical and biological properties . These properties make it particularly valuable in certain research and industrial applications .
Eigenschaften
IUPAC Name |
2-phenylethyl 2-(3-oxopiperazin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(10-12-14(18)16-8-7-15-12)19-9-6-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBYZPUORCPDFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)OCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2929253.png)
![N-(1-cyanocyclobutyl)-6-(furan-2-yl)-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2929255.png)
![4-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2929256.png)
![1-methoxy-N-[3-(trifluoromethyl)benzyl]propan-2-amine](/img/structure/B2929257.png)
![3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2929258.png)
![1,6-dimethyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one](/img/structure/B2929259.png)
![methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate](/img/structure/B2929260.png)
![4-[(3,5-dimethyl-1,2-oxazole-4-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2929261.png)
![4-(4-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2929264.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2929266.png)

![4-(furan-2-yl)-2-(4-methoxybenzoyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2929268.png)
